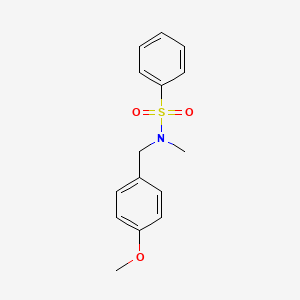

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Descripción general

Descripción

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.

Aplicaciones Científicas De Investigación

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives

- Field : Inorganic Chemistry, Medicinal Chemistry .

- Application : These compounds are studied for their potential cytotoxic effects .

- Method : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .

- Results : The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

-

1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4- Carboxamide Reduces Aβ Formation and Tau Phosphorylation in Cellular Models of Alzheimer’s Disease

- Field : Neurochemistry, Medicinal Chemistry .

- Application : This compound is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

- Method : The compound was tested on neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein .

- Results : QTC-4-MeOBnE treatment prevented amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis

- Field : Organic Chemistry .

- Application : 4-Methoxybenzyl esters are used as protecting groups for carboxylate groups in complex organic architectures .

- Method : The 4-methoxybenzyl (PMB) ester can be introduced under a number of mild reaction conditions .

- Results : The PMB ester has become known as an inexpensive “workhorse” protecting group .

-

Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one

- Field : Organic Chemistry .

- Application : This compound is a new luminescent amino derivative of benzanthrone .

- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .

- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .

-

4-Methoxybenzylamine

-

Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one

- Field : Organic Chemistry .

- Application : This compound is a new luminescent amino derivative of benzanthrone .

- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .

- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUOPOJSLPOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424242 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

CAS RN |

915916-89-1 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)

![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)